

Comparative Biological Activity of 4-(2-pyrimidinylamino)benzamide Derivatives

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Compound of Interest

4-

Compound Name: *(Trifluoromethyl)benzenecarboximi
damide*

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The biological activity of 4-(2-pyrimidinylamino)benzamide derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and benzamide moieties. The following tables summarize the *in vitro* activity of representative compounds against their respective targets.

Table 1: Hedgehog Signaling Pathway Inhibitory Activity

A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing trifluoromethyl groups were designed and evaluated for their inhibitory activity on the Hedgehog (Hh) signaling pathway. The activity was assessed using a Gli-luciferase reporter assay.[\[1\]](#)

Compound ID	R Group (Benzamide)	IC50 (nM) [1]
Vismodegib (Positive Control)	-	3.86
13d	2-CF3-4-F-Phenyl	1.44
13a	2-CF3-Phenyl	2.17
13b	4-CF3-Phenyl	3.25
13c	3-CF3-Phenyl	2.89

Note: Lower IC50 values indicate higher potency.

The SAR study revealed that the introduction of a trifluoromethyl group on the phenyl ring of the benzamide moiety generally enhances the Hh signaling inhibitory activity. Compound 13d, with a trifluoromethyl group at the 2-position and a fluorine atom at the 4-position of the phenyl ring, demonstrated the most potent inhibitory activity, even surpassing the positive control, Vismodegib.[1]

Table 2: RXR α Antagonist Activity and Antiproliferative Effects

A series of (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for their anticancer activity as RXR α antagonists. [2][3]

Compound ID	R Group (Carboxamide/ Carbothioamid e)	RXR α Antagonist EC50 (μ M)[2] [3]	HepG2 IC50 (μ M)[2][3]	A549 IC50 (μ M) [2][3]
6A	4-F-Phenyl (Carboxamide)	1.68 \pm 0.22	< 10	< 10
6B	4-Cl-Phenyl (Carboxamide)	> 50	> 100	> 100
6C	4-CH ₃ -Phenyl (Carboxamide)	> 50	> 100	> 100

Note: Lower EC50 and IC50 values indicate higher potency.

Compound 6A emerged as a potent RXR α antagonist with significant anti-proliferative activity against HepG2 and A549 human cancer cell lines, while exhibiting low cytotoxicity in normal cells.[2][3] The SAR suggests that an electron-withdrawing fluorine atom on the phenyl ring of the carboxamide is crucial for its antagonist activity.

Key Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition[1]

- Cell Culture: NIH/3T3 cells were cultured in DMEM supplemented with 10% fetal bovine serum.
- Transfection: Cells were transiently transfected with a Gli-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).
- Compound Treatment: After 24 hours of transfection, cells were treated with varying concentrations of the test compounds or vehicle control. Shh-conditioned medium was used to activate the Hedgehog pathway.
- Luciferase Assay: After another 24 hours, luciferase activity was measured using a dual-luciferase reporter assay system.
- Data Analysis: The ratio of firefly to Renilla luciferase activity was calculated. IC50 values were determined by plotting the percentage of inhibition against the log concentration of the compound.

RXR α Antagonist Assay[2][3]

- Cell Line: A CHO-K1 cell line stably co-transfected with pBIND-RXR α -LBD and pG5-luc was used.
- Compound Treatment: Cells were treated with the test compounds in the presence of 9-cis-retinoic acid (9-cis-RA), a known RXR α agonist.
- Luciferase Assay: After 24 hours of incubation, luciferase activity was measured.
- Data Analysis: The antagonist activity was determined by the ability of the compounds to inhibit the 9-cis-RA-induced luciferase expression. EC50 values were calculated from the dose-response curves.

Antiproliferative Assay (MTT Assay)[2][3]

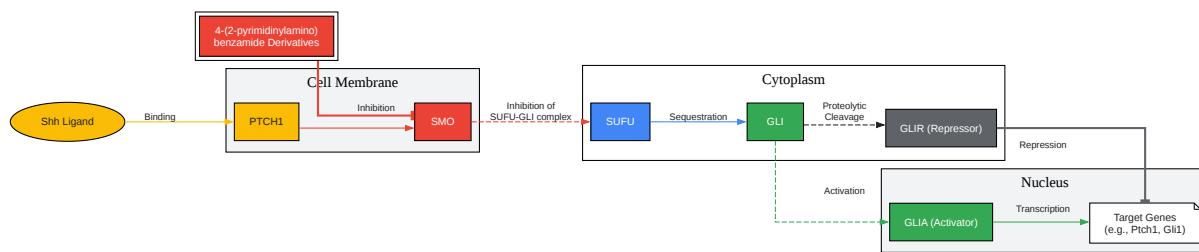
- Cell Seeding: Human cancer cell lines (e.g., HepG2, A549) were seeded in 96-well plates.

- Compound Treatment: After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours.
- MTT Addition: MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
- Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
- Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the untreated control. IC₅₀ values were determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers. The 4-(2-pyrimidinylamino)benzamide derivatives discussed inhibit this pathway by targeting the Smoothened (SMO) receptor.

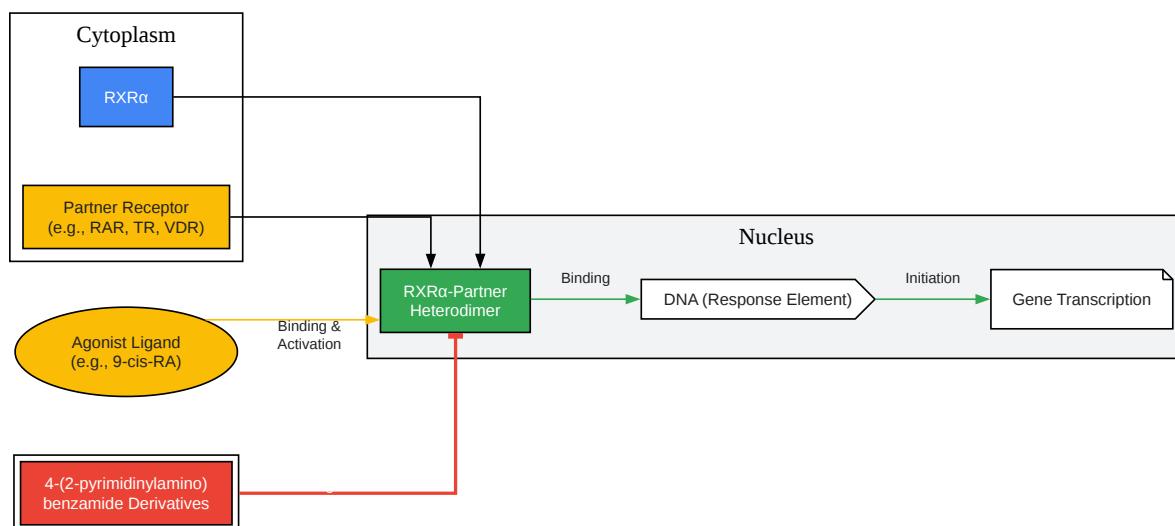


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Caption: Hedgehog signaling pathway and the inhibitory action of 4-(2-pyrimidinylamino)benzamide derivatives on SMO.

RXR α Signaling Pathway

Retinoid X Receptor alpha (RXR α) is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. The described derivatives act as antagonists, inhibiting RXR α -mediated gene transcription.

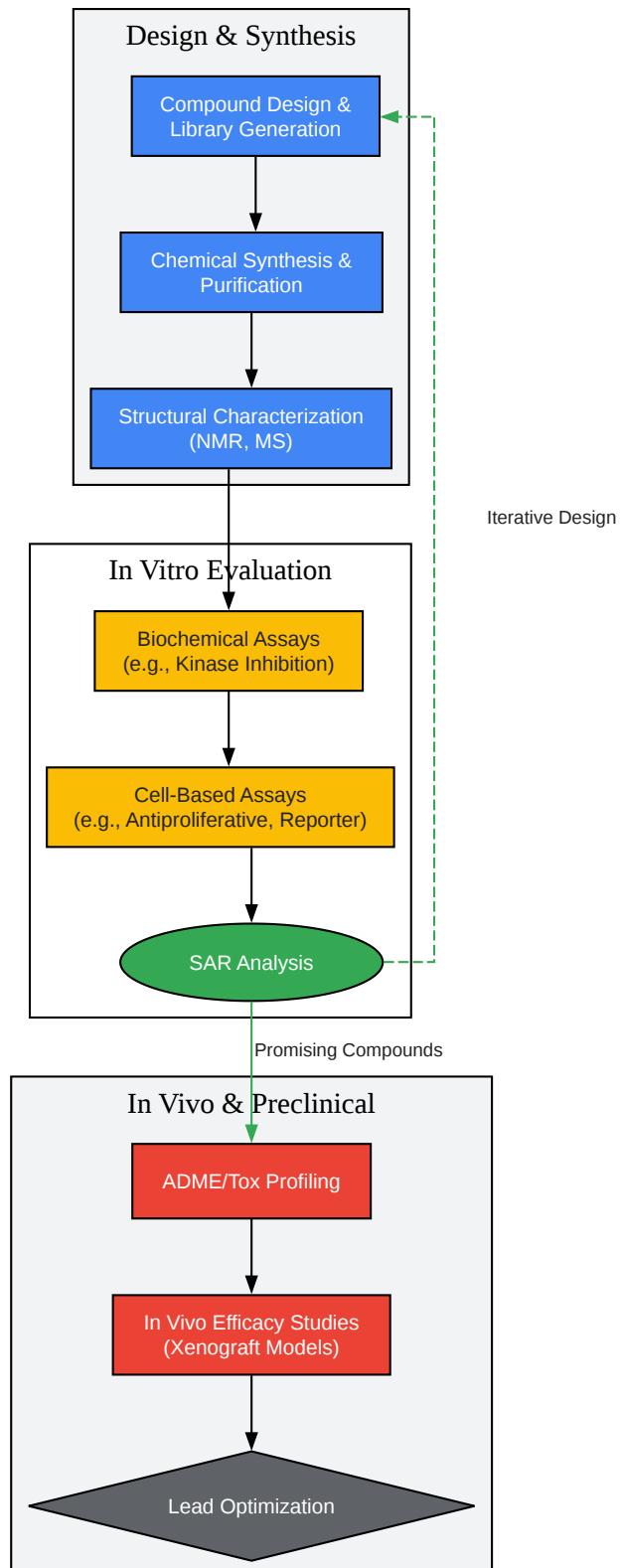


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Caption: RXR α signaling pathway and the antagonistic effect of 4-(2-pyrimidinylamino)benzamide derivatives.

General Experimental Workflow for SAR Studies

The structure-activity relationship studies of these derivatives typically follow a systematic workflow from initial design to in vivo evaluation.



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Caption: General workflow for the structure-activity relationship (SAR) study of novel therapeutic compounds.

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